2-Amino-2-phenylacetonitrile
Overview
Description
2-amino-2-phenylacetonitrile is a nitrile that is phenylacetonitrile in which one of the alpha-hydrogens is replaced by an amino group. It is a nitrile and a primary amino compound. It derives from a phenylacetonitrile.
Scientific Research Applications
Stereoselective Synthesis
- Stereoselective Quaternization : 2-Amino-2-phenylacetonitrile has been used in the stereoselective synthesis of alpha-substituted amino phenylacetonitriles. The process involves hydrocyanation and stereoselective quaternization, controlled by a remote sulfinyl group. This approach is significant in organic chemistry for creating enantiomerically pure compounds (Ruano, Martín-Castro, Tato, & Alonso, 2007).
Enzymatic Catalysis
- Catalytic Efficiency in Arylacetonitrilase : Research on arylacetonitrilase, an enzyme from Alcaligenes faecalis, showed how phenylacetonitrile transformation to carboxylic acids is influenced by specific amino acid residues. This insight is crucial for understanding enzyme mechanisms and could guide enzyme engineering for specific catalytic tasks (Kim et al., 2020).
Chemical Industry Applications
- Intermediate in Chemical Industry : Phenylacetonitrile, closely related to this compound, is an important intermediate in the pharmaceutical and chemical industries. Various methods, including catalytic hydrogenation, are used to reduce it to phenylethylamine, demonstrating the compound's versatility in chemical synthesis (Tang Wei-fang, 2013).
Environmental Impact
- Formation as a Disinfection Byproduct : Phenylacetonitrile forms as a nitrogenous disinfection byproduct during chlorination of amino acids like phenylalanine in water treatment. Understanding these byproducts is essential for ensuring safe drinking water (Ma et al., 2016).
Biological Interactions
- Role in Plant-Insect Interactions : In the context of plant biology, phenylacetonitrile is a volatile emitted by plants like Fallopia sachalinensis when damaged by insects. It acts as a defense mechanism, indicating a complex interaction between plants and their environment (Noge & Tamogami, 2013).
Chemical Reactions and Synthesis
- Selective Mono-Methylation : Phenylacetonitrile undergoes selective mono-methylation to form 2-phenylpropionitrile, showcasing its utility in organic synthesis, particularly in creating specific chemical structures (Venkatesan & Singh, 2002).
Biological Defense Mechanisms
- Antipredator Defense in Locusts : Phenylacetonitrile in locusts serves as an aposematic signal and a precursor to cyanide, illustrating its role in animal defense mechanisms. This finding highlights the diverse functions of chemical compounds in nature (Wei et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-2-phenylacetonitrile is a nitrile compound . Nitriles are organic compounds that have a −C≡N functional group Nitriles in general are known to interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
It’s known that nitriles can undergo various transformations in biological systems, including hydrolysis and reduction . These transformations can lead to the formation of carboxylic acids, amides, and amines, which can interact with different targets in the body .
Biochemical Pathways
For instance, they can be transformed into amides and carboxylic acids, which are involved in various metabolic pathways .
Pharmacokinetics
Its log Kp (skin permeation) is -6.56 cm/s . The compound has a lipophilicity log Po/w (iLOGP) of 1.17 . These properties suggest that the compound has good bioavailability.
Result of Action
The transformation of nitriles into other compounds like carboxylic acids, amides, and amines can influence various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of nitriles .
Biochemical Analysis
Biochemical Properties
2-Amino-2-phenylacetonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can affect the metabolism of other compounds processed by this enzyme, potentially altering their pharmacokinetics and pharmacodynamics.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause serious eye irritation and respiratory irritation . These effects indicate that this compound can significantly impact cellular health and function, potentially leading to adverse outcomes in exposed cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a Bronsted base, capable of accepting a hydron from a donor . This property allows it to participate in a range of biochemical reactions, including enzyme inhibition and activation. Additionally, its interaction with CYP1A2 suggests that it can modulate enzyme activity, leading to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause skin irritation and serious eye irritation over prolonged exposure . These findings highlight the importance of monitoring the temporal effects of this compound in both in vitro and in vivo studies to understand its full impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been shown to cause toxic effects, including skin and respiratory irritation . These findings suggest that there is a threshold beyond which this compound becomes harmful, emphasizing the need for careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role as a CYP1A2 inhibitor indicates that it can affect the metabolism of other compounds processed by this enzyme . This interaction can lead to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be widely distributed in the body . These properties influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-amino-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHSSVKTWPPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871426 | |
Record name | Amino(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-42-8 | |
Record name | 16750-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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